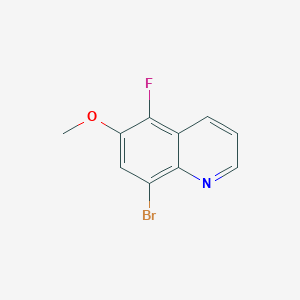

8-Bromo-5-fluoro-6-methoxyquinoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

8-bromo-5-fluoro-6-methoxyquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrFNO/c1-14-8-5-7(11)10-6(9(8)12)3-2-4-13-10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNPRIZUYHXTIKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C2C(=C1F)C=CC=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 8-Bromo-5-fluoro-6-methoxyquinoline

This guide provides a comprehensive technical overview for the synthesis and characterization of 8-Bromo-5-fluoro-6-methoxyquinoline, a halogenated and functionalized quinoline derivative of significant interest to researchers in medicinal chemistry and drug discovery. The quinoline scaffold is a privileged structure in pharmacology, and its targeted functionalization allows for the fine-tuning of physicochemical and biological properties.[1] This document outlines a robust synthetic pathway, detailed characterization protocols, and essential safety considerations, designed to empower researchers to confidently produce and validate this valuable chemical entity.

Introduction: The Significance of Functionalized Quinolines

The quinoline ring system is a cornerstone in the development of therapeutic agents, exhibiting a broad spectrum of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[2] The strategic incorporation of substituents onto the quinoline core is a pivotal strategy in modern drug discovery, enabling the modulation of a compound's pharmacokinetic and pharmacodynamic profile. The subject of this guide, this compound, presents a unique combination of functional groups:

-

The Methoxy Group (-OCH₃): This electron-donating group at the 6-position can influence the electron density of the aromatic system, impacting its reactivity and potential interactions with biological targets.

-

The Fluoro Group (-F): The introduction of fluorine at the 5-position can enhance metabolic stability, improve membrane permeability, and modulate the pKa of the quinoline nitrogen, all of which are critical parameters in drug design.

-

The Bromo Group (-Br): The bromine atom at the 8-position serves as a versatile synthetic handle for further molecular elaboration through cross-coupling reactions, allowing for the construction of diverse chemical libraries for biological screening.

This guide provides a scientifically grounded, step-by-step approach to the synthesis and rigorous characterization of this promising molecule.

Synthetic Strategy and Rationale

The synthesis of this compound can be efficiently achieved through a two-step sequence commencing with a modified Skraup-Doebner-von Miller reaction to construct the core quinoline ring, followed by a regioselective electrophilic bromination.

Diagram of the Synthetic Pathway

Caption: Proposed two-step synthesis of this compound.

Step 1: Synthesis of 5-Fluoro-6-methoxyquinoline via Skraup-Doebner-von Miller Reaction

The Skraup-Doebner-von Miller reaction is a classic and effective method for the synthesis of quinolines from anilines.[3] In this proposed synthesis, 3-fluoro-4-methoxyaniline is reacted with acrolein (generated in situ from the dehydration of glycerol with sulfuric acid) in the presence of an oxidizing agent.

Causality of Experimental Choices:

-

Starting Material: 3-Fluoro-4-methoxyaniline is selected as the aniline precursor to introduce the desired fluoro and methoxy substituents at the 5 and 6 positions of the final quinoline ring system, respectively.

-

Reagents: Glycerol and concentrated sulfuric acid are used to generate acrolein in situ. This is often preferred over using acrolein directly due to its high reactivity and tendency to polymerize.[4] Nitrobenzene is a common oxidizing agent in this reaction, facilitating the aromatization of the dihydroquinoline intermediate to the final quinoline product.

-

Reaction Conditions: The reaction is typically heated to ensure the dehydration of glycerol and to drive the cyclization and oxidation steps to completion.

Experimental Protocol:

-

Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.

-

Reagent Addition: To the flask, cautiously add concentrated sulfuric acid to glycerol with cooling in an ice bath.

-

Aniline and Oxidant: To this mixture, add 3-fluoro-4-methoxyaniline and nitrobenzene.

-

Heating: Heat the reaction mixture to approximately 140°C for 8-10 hours. The reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, the reaction mixture is carefully poured onto ice and neutralized with a concentrated sodium hydroxide solution until basic.

-

Extraction: The aqueous layer is extracted multiple times with a suitable organic solvent such as dichloromethane or ethyl acetate.

-

Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Step 2: Synthesis of this compound via Electrophilic Bromination

The second step involves the regioselective bromination of the synthesized 5-fluoro-6-methoxyquinoline. The electron-donating methoxy group at the 6-position activates the quinoline ring towards electrophilic aromatic substitution, directing the incoming electrophile to the ortho and para positions. The 8-position is sterically accessible and electronically favored for bromination.

Causality of Experimental Choices:

-

Brominating Agent: N-Bromosuccinimide (NBS) is a mild and selective brominating agent, which is often preferred over liquid bromine for its ease of handling and reduced side reactions.[5]

-

Solvent: A non-polar, aprotic solvent such as chloroform (CHCl₃) or carbon tetrachloride (CCl₄) is typically used for this type of reaction.

-

Reaction Conditions: The reaction is generally carried out at room temperature to maintain selectivity and prevent over-bromination.

Experimental Protocol:

-

Dissolution: Dissolve the purified 5-fluoro-6-methoxyquinoline in chloroform in a round-bottom flask equipped with a magnetic stirrer.

-

NBS Addition: Add N-Bromosuccinimide (NBS) portion-wise to the solution at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC.

-

Work-up: Once the reaction is complete, wash the reaction mixture with an aqueous solution of sodium thiosulfate to quench any remaining NBS, followed by a brine wash.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography to yield pure this compound.

Characterization Workflow

Rigorous characterization is essential to confirm the identity, purity, and structure of the synthesized this compound. The following workflow outlines the key analytical techniques to be employed.

Diagram of the Characterization Workflow

Caption: A comprehensive workflow for the characterization of the target compound.

Expected Spectroscopic Data

While experimental data for this specific molecule is not widely published, we can predict the expected spectroscopic characteristics based on known principles and data for analogous structures.

Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H-2 | ~8.8 | dd | J ≈ 4.5, 1.5 | Typical chemical shift for H-2 of a quinoline, coupled to H-3 and H-4. |

| H-3 | ~7.4 | dd | J ≈ 8.5, 4.5 | Coupled to both H-2 and H-4. |

| H-4 | ~8.1 | dd | J ≈ 8.5, 1.5 | Coupled to H-3 and H-2. |

| H-7 | ~7.2 | d | J(H-F) ≈ 9.0 | The fluorine at position 5 will couple with the ortho proton at H-7. |

| OCH₃ | ~4.0 | s | - | Singlet for the methoxy protons. |

Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-2 | ~150 | Standard chemical shift for C-2 in quinolines. |

| C-3 | ~122 | |

| C-4 | ~135 | |

| C-4a | ~145 | |

| C-5 | ~155 (d, ¹J(C-F) ≈ 250 Hz) | Large one-bond coupling constant with fluorine. |

| C-6 | ~150 | Attached to the electron-donating methoxy group. |

| C-7 | ~115 (d, ²J(C-F) ≈ 20 Hz) | Two-bond coupling to fluorine. |

| C-8 | ~110 | Attached to the bromine atom. |

| C-8a | ~140 | |

| OCH₃ | ~56 | Typical for a methoxy carbon. |

Mass Spectrometry (MS):

-

Expected Molecular Ion (M⁺): The mass spectrum should show a characteristic isotopic pattern for a molecule containing one bromine atom (M⁺ and M⁺+2 peaks with approximately 1:1 intensity ratio). The exact mass of the molecular ion should be consistent with the molecular formula C₁₀H₇BrFNO.

-

Fragmentation Pattern: Common fragmentation pathways may include the loss of a methyl radical (•CH₃) from the methoxy group, followed by the loss of carbon monoxide (CO).[6][7] Cleavage of the bromine atom is also a possible fragmentation route.[7]

Infrared (IR) Spectroscopy:

-

C-H stretching (aromatic): ~3050-3100 cm⁻¹

-

C=C and C=N stretching (aromatic rings): ~1500-1600 cm⁻¹

-

C-O stretching (methoxy): ~1250 cm⁻¹ and ~1030 cm⁻¹

-

C-F stretching: ~1100-1200 cm⁻¹

-

C-Br stretching: ~500-600 cm⁻¹

Applications in Drug Discovery and Research

Substituted quinolines are of immense interest in drug discovery due to their diverse pharmacological activities.[8][9][10] this compound, as a functionalized building block, can be utilized in several key areas:

-

Scaffold for Library Synthesis: The bromine atom at the 8-position is a prime site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the rapid generation of a diverse library of analogues for high-throughput screening.

-

Lead Optimization: The unique substitution pattern of this molecule can be incorporated into existing pharmacophores to improve their drug-like properties, such as metabolic stability and target affinity.

-

Probe for Biological Studies: The quinoline core can interact with various biological targets, and this specific derivative could be used as a chemical probe to investigate cellular pathways and enzyme functions.

Safety and Handling

As with all laboratory chemicals, proper safety precautions must be observed when handling this compound and the reagents used in its synthesis.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[11]

-

Ventilation: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of vapors or dust.[12]

-

Handling of Reagents:

-

Concentrated Sulfuric Acid: Highly corrosive. Handle with extreme care and add to other solutions slowly and with cooling.

-

Nitrobenzene: Toxic and readily absorbed through the skin.

-

N-Bromosuccinimide (NBS): A lachrymator and irritant. Avoid contact with skin and eyes.

-

-

Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.[13]

Conclusion

This technical guide provides a comprehensive framework for the successful synthesis and thorough characterization of this compound. By understanding the rationale behind the synthetic strategy and employing the detailed characterization workflow, researchers can confidently produce and validate this valuable molecule for its application in drug discovery and chemical biology. The provided protocols are based on established chemical principles and are designed to be both robust and adaptable to specific laboratory conditions.

References

-

PubMed. On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. Available from: [Link]

-

IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Available from: [Link]

-

PMC. Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines. Available from: [Link]

-

PubMed. Synthesis and biological activities of new substituted thiazoline-quinoline derivatives. Available from: [Link]

-

ACS Publications. On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. Available from: [Link]

-

PubMed. Synthesis and biological evaluation of substituted quinolines containing piperazine moieties against Influenza A virus. Available from: [Link]

-

ResearchGate. Synthesis of 6-methoxy-2-methylquinoline 3a. Available from: [Link]

-

ResearchGate. (PDF) Biological Activities of Quinoline Derivatives. Available from: [Link]

-

Wikipedia. Doebner–Miller reaction. Available from: [Link]

-

Biointerface Research in Applied Chemistry. Annotated Review on Various Biological Activities of Quinoline Molecule. Available from: [Link]

-

PMC. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. Available from: [Link]

- Google Patents. CN103804289A - Method for synthetizing 6-methoxyquinoline.

-

RSC Publishing. NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. Available from: [Link]

-

PubMed. Synthesis of Novel 6,7-dimethoxy-4-anilinoquinolines as Potent c-Met Inhibitors. Available from: [Link]

-

ACS Publications. Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. Available from: [Link]

-

MDPI. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Available from: [Link]

-

ChemRxiv. Electrophilic Activation of Molecular Bromine Mediated by I(III). Available from: [Link]

-

PubMed. Evolution of the Dearomative Functionalization of Activated Quinolines and Isoquinolines: Expansion of the Electrophile Scope. Available from: [Link]

-

Chemos GmbH&Co.KG. Safety Data Sheet: quinoline. Available from: [Link]

-

YouTube. Part 17: Mass Spectrometry - Fragmentation Pattern | Homolytic & Heterolytic Cleavage. Available from: [Link]

-

YouTube. Mass Spectrometry Fragmentation Part 1. Available from: [Link]

-

Organic Syntheses. meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. Available from: [Link]

-

Science Ready. Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Available from: [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

-

SpectraBase. 3-BROMO-6-FLUORO-8-NITROQUINOLINE - Optional[13C NMR] - Chemical Shifts. Available from: [Link]

-

University of Calgary. Mass Spectrometry: Fragmentation. Available from: [Link]

Sources

- 1. biointerfaceresearch.com [biointerfaceresearch.com]

- 2. researchgate.net [researchgate.net]

- 3. iipseries.org [iipseries.org]

- 4. Page loading... [wap.guidechem.com]

- 5. NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06747E [pubs.rsc.org]

- 6. youtube.com [youtube.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and biological activities of new substituted thiazoline-quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and biological evaluation of substituted quinolines containing piperazine moieties against Influenza A virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. cdhfinechemical.com [cdhfinechemical.com]

- 12. chemos.de [chemos.de]

- 13. orgsyn.org [orgsyn.org]

An In-depth Technical Guide to 8-Bromo-5-fluoro-6-methoxyquinoline: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Bromo-5-fluoro-6-methoxyquinoline is a halogenated and substituted quinoline derivative of significant interest in medicinal chemistry and drug discovery. The quinoline scaffold is a privileged structure, forming the core of numerous natural and synthetic bioactive compounds with a wide range of therapeutic applications, including antimicrobial, antiviral, and central nervous system (CNS) activities. The strategic placement of a bromine atom at the 8-position, a fluorine atom at the 5-position, and a methoxy group at the 6-position of the quinoline ring system imparts unique physicochemical properties that can influence the molecule's biological activity, metabolic stability, and pharmacokinetic profile.

This technical guide provides a comprehensive overview of this compound, including its key chemical properties, a plausible synthetic route, methods for its purification and characterization, and a discussion of its potential applications in pharmaceutical research. The information presented herein is intended to serve as a valuable resource for researchers engaged in the synthesis and evaluation of novel quinoline-based therapeutic agents.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 1369499-08-0 | [1] |

| Molecular Formula | C₁₀H₇BrFNO | [1] |

| Molecular Weight | 256.07 g/mol | [1] |

| Appearance | White to off-white solid (predicted) | |

| Purity | ≥98% (typical for commercial samples) | [1] |

| Solubility | Soluble in common organic solvents such as dichloromethane, chloroform, and methanol. |

Synthesis of this compound

Proposed Synthetic Workflow

Sources

8-Bromo-5-fluoro-6-methoxyquinoline: A Technical Guide to Investigating its Biological Potential

Introduction: The Quinoline Scaffold as a Foundation for Bioactivity

The quinoline core, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural products and synthetic compounds with a wide spectrum of biological activities. Its rigid structure and the ability to undergo diverse substitutions allow for the fine-tuning of its physicochemical and pharmacological properties. The subject of this guide, 8-Bromo-5-fluoro-6-methoxyquinoline, is a synthetic derivative whose potential biological activities remain largely unexplored in publicly available literature. However, an analysis of its structural features—a halogenated and methoxy-substituted quinoline ring—provides a strong rationale for investigating its potential as an anticancer, antimicrobial, and neurologically active agent.

The presence of a bromine atom at the 8-position and a fluorine atom at the 5-position is significant. Halogenation is a common strategy in drug design to enhance lipophilicity, improve membrane permeability, and modulate metabolic stability. Furthermore, the electronic properties of halogens can influence the binding affinity of the molecule to its biological targets. The methoxy group at the 6-position, an electron-donating group, can also impact the molecule's electronic distribution and hydrogen-bonding capabilities, which are crucial for molecular recognition.

This technical guide will provide a comprehensive overview of the predicted biological activities of this compound based on a thorough analysis of structurally related compounds. We will delve into the potential mechanisms of action and provide detailed, field-proven experimental protocols to enable researchers to systematically investigate and validate these predicted activities.

Predicted Biological Activity I: Anticancer Potential

The quinoline scaffold is a well-established pharmacophore in oncology. Numerous quinoline derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of topoisomerases, protein kinases, and dihydroorotate dehydrogenase.

Structure-Activity Relationship Insights from Related Compounds

Studies on substituted quinolines have revealed key structural features that contribute to their anticancer efficacy. The presence of electron-withdrawing groups, such as halogens, on the quinoline ring has been shown to enhance cytotoxic activity in many instances. For example, brominated quinolines have exhibited significant antiproliferative effects against various cancer cell lines, including C6 (rat brain tumor), HeLa (human cervix carcinoma), and HT29 (human colon carcinoma). Specifically, compounds like 3,5,6,7-tetrabromo-8-methoxyquinoline and 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline have shown inhibitory effects, with the latter demonstrating high activity with IC50 values in the range of 5.45–9.6 μg/mL.[1][2] The introduction of a hetaryl moiety at the C-2 position of the quinoline ring is also suggested to enhance anticancer activity by potentially improving DNA-quinoline binding properties.[3]

The methoxy group, while being electron-donating, can also play a crucial role. Its position on the quinoline ring can influence the molecule's interaction with target enzymes. For instance, alkoxy groups at the C-7 position have been noted for their importance in the optimal activity of some anticancer quinolines.[4]

Potential Mechanism of Action: Topoisomerase Inhibition

A plausible mechanism of action for the anticancer activity of this compound is the inhibition of DNA topoisomerases. These enzymes are crucial for managing DNA topology during replication, transcription, and repair. Many anticancer drugs, including the quinoline-based camptothecin and its derivatives, function by stabilizing the topoisomerase-DNA cleavage complex, leading to DNA strand breaks and subsequent apoptosis in cancer cells. Several brominated quinoline derivatives have been shown to inhibit human topoisomerase I.[1] Given the structural similarities, it is hypothesized that this compound may also exert its cytotoxic effects through this pathway.

Predicted Biological Activity II: Antimicrobial Efficacy

Quinoline derivatives have a long history as antimicrobial agents, with fluoroquinolones being a prominent class of antibiotics. The halogen and methoxy substitutions on this compound suggest a strong potential for antibacterial and antifungal activities.

Insights from Halogenated and Methoxy-Substituted Quinolines

Halogenated quinolines have demonstrated potent activity against a range of bacterial pathogens, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA), methicillin-resistant Staphylococcus epidermidis (MRSE), and vancomycin-resistant Enterococcus (VRE).[5][6] Some halogenated quinolines have also been shown to be effective in eradicating bacterial biofilms, which are notoriously difficult to treat with conventional antibiotics.[6][7] The position and nature of the halogen can significantly impact the antimicrobial spectrum and potency.

Methoxy-substituted quinolines have also been investigated for their antimicrobial properties. For example, a series of 7-methoxyquinoline derivatives bearing a sulfonamide moiety exhibited significant antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as unicellular fungi.[8] One of the most effective compounds from this series demonstrated a minimum inhibitory concentration (MIC) of 7.812 µg/mL against E. coli and 31.125 µg/mL against C. albicans.[8]

Potential Mechanism of Action

The antimicrobial mechanism of quinoline derivatives can vary. Fluoroquinolones, for instance, famously inhibit bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and segregation. Other quinolines may disrupt cell membrane integrity or other vital cellular processes. For this compound, a primary hypothesis would be the inhibition of bacterial topoisomerases, a mechanism shared by many clinically successful quinolone antibiotics.

Predicted Biological Activity III: Neurological Effects

The role of quinoline derivatives in the central nervous system (CNS) is complex, with some compounds showing neuroprotective properties while others exhibit neurotoxicity.[9][10] This dual nature necessitates a careful evaluation of the potential neurological effects of this compound.

Neuroprotection vs. Neurotoxicity: A Double-Edged Sword

Several quinoline-based compounds are being explored as potential therapeutic agents for neurodegenerative diseases like Alzheimer's and Parkinson's.[11][12][13] Their proposed mechanisms of action often involve antioxidant properties, chelation of metal ions, and inhibition of enzymes like acetylcholinesterase (AChE) and monoamine oxidase (MAO).[4][10] The ability of many quinoline derivatives to cross the blood-brain barrier makes them attractive candidates for CNS-targeted therapies.

However, it is crucial to acknowledge the documented neurotoxicity of certain halogenated quinolines.[9] For instance, some historical antimalarial and antiparasitic quinolines have been associated with an idiosyncratic CNS toxicity syndrome. Therefore, any investigation into the neurological activity of this compound must include a thorough assessment of its potential neurotoxic effects.

Given the limited specific data for this substitution pattern, the primary approach would be to screen the compound for both neuroprotective and neurotoxic activities in relevant in vitro models.

Experimental Validation: A Step-by-Step Guide

To empirically determine the biological activities of this compound, a systematic approach employing a series of well-established in vitro assays is recommended.

I. Assessment of Anticancer Activity

A. In Vitro Cytotoxicity Screening (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

Protocol:

-

Cell Seeding: Seed a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer, A549 for lung cancer) and a non-cancerous cell line (e.g., HEK293) in 96-well plates at a density of 5,000-10,000 cells per well. Allow the cells to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value.

B. Topoisomerase I Inhibition Assay

This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase I.

Protocol:

-

Reaction Setup: In a microcentrifuge tube, combine supercoiled plasmid DNA (e.g., pBR322), topoisomerase I assay buffer, and purified human topoisomerase I enzyme.

-

Inhibitor Addition: Add varying concentrations of this compound to the reaction tubes. Include a positive control (e.g., camptothecin) and a negative control (no inhibitor).

-

Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding a stop solution containing SDS and proteinase K.

-

Agarose Gel Electrophoresis: Separate the DNA topoisomers on a 1% agarose gel.

-

Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Supercoiled (unrelaxed) DNA will migrate faster than relaxed (nicked and linear) DNA. Inhibition of the enzyme will result in a higher proportion of supercoiled DNA.

II. Evaluation of Antimicrobial Activity

A. Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth medium.

-

Serial Dilution: Perform serial two-fold dilutions of this compound in a 96-well microtiter plate containing broth.

-

Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microorganism with no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Data Presentation and Visualization

Comparative Cytotoxicity Data of Related Quinolines

| Compound | Cell Line | IC₅₀ (µg/mL) | Reference |

| 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline | C6, HeLa, HT29 | 5.45–9.6 | [1][2] |

| 6,8-dibromotetrahydroquinoline | A549, HeLa, HT29, Hep3B, MCF7 | 2–50 | |

| 5-bromo-6,8-dimethoxyquinoline | A549, HeLa, HT29, Hep3B, MCF7 | 2–50 |

Workflow Diagrams

Caption: Workflow for the Topoisomerase I Inhibition Assay.

Conclusion

While direct experimental data on this compound is currently lacking, a comprehensive analysis of its structural analogues strongly suggests its potential as a bioactive compound. The presence of bromo, fluoro, and methoxy substituents on the quinoline scaffold provides a solid foundation for hypothesizing anticancer and antimicrobial activities, with a plausible mechanism for the former being topoisomerase inhibition. The potential for neurological effects, both protective and toxic, also warrants careful investigation. The experimental protocols outlined in this guide provide a robust framework for researchers to systematically evaluate these predicted activities and elucidate the pharmacological profile of this promising molecule. The findings from such studies will be instrumental in determining the potential of this compound as a lead compound for future drug development efforts.

References

-

Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease. (n.d.). PMC. Retrieved from [Link]

-

Wassila, S., Boukli-Hacene, F., Merad, M., & Ghalem, S. (2020). Theoretical study of quinoline derivatives involved in neurodegenerative diseases. Walsh Medical Media. Retrieved from [Link]

- Quinoline derivatives for diagnosis and treatment of alzheimer's disease. (2016). Google Patents.

-

Theoretical Study of Quinoline Derivatives Involved in Neurodegenerative Diseases. (2020). ResearchGate. Retrieved from [Link]

-

Synthesis and structure-activity relationships of potent antitumor active quinoline and naphthyridine derivatives. (n.d.). PubMed. Retrieved from [Link]

-

The neurotoxicity of the halogenated hydroxyquinolines. A commentary. (1973). PubMed. Retrieved from [Link]

-

Functionalized methoxy quinoline derivatives: Experimental and in silico evaluation as new antiepileptic, anti-Alzheimer, antibacterial and antifungal drug candidates. (n.d.). ResearchGate. Retrieved from [Link]

-

Functionalized methoxy quinoline derivatives: Experimental and in silico evaluation as new antiepileptic, anti-Alzheimer, antibacterial and antifungal drug candidates. (n.d.). İstanbul Teknik Üniversitesi. Retrieved from [Link]

-

Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. (2023). PMC. Retrieved from [Link]

-

Idiosyncratic quinoline central nervous system toxicity: Historical insights into the chronic neurological sequelae of mefloquine. (n.d.). ScienceDirect. Retrieved from [Link]

-

Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. (2023). Bohrium. Retrieved from [Link]

-

The Path to New Halogenated Quinolines With Enhanced Activities Against Staphylococcus epidermidis. (2018). PMC. Retrieved from [Link]

-

Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. (2023). PubMed. Retrieved from [Link]

-

Halogenated quinolines discovered through reductive amination with potent eradication activities against MRSA, MRSE and VRE biofilms. (2015). PubMed. Retrieved from [Link]

-

Evaluating Quinolines: Molecular Dynamics Approach to Assess Their Potential as Acetylcholinesterase Inhibitors for Alzheimer's Disease. (n.d.). PubMed Central. Retrieved from [Link]

-

Effects of oligofluorine substitution on the mutagenicity of quinoline: a study with twelve fluoroquinoline derivatives. (1999). PubMed. Retrieved from [Link]

-

Halogenated quinolines bearing polar functionality at the 2-position: Identification of new antibacterial agents with enhanced activity against Staphylococcus epidermidis. (2018). PubMed. Retrieved from [Link]

-

Synthesis and Evaluation of Fluorine-18 Labeled 2-Phenylquinoxaline Derivatives as Potential Tau Imaging Agents. (n.d.). ResearchGate. Retrieved from [Link]

-

Neuropharmacology: Drug Interactions with Brain Chemistry. (2023). SciTechnol. Retrieved from [Link]

-

Biologically active quinoline and quinazoline alkaloids part I. (n.d.). PubMed. Retrieved from [Link]

-

Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. (2023). PMC. Retrieved from [Link]

-

Metal-free C5-selective halogenation of quinolines under aqueous conditions. (n.d.). Organic Chemistry Frontiers (RSC Publishing). Retrieved from [Link]

-

Highly Brominated Quinolines: Synthesis, Characterization and Investigation of Anticancer Activities Supported by Molecular Dynamics. (2025). ResearchGate. Retrieved from [Link]

-

Quinoline‐based promising anticancer and antibacterial agents, and some metabolic enzyme inhibitors. (2026). ResearchGate. Retrieved from [Link]

-

Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. (2025). R Discovery. Retrieved from [Link]

-

Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.). ScienceDirect. Retrieved from [Link]

-

Quinoline-Substituted Excited-State Intramolecular Proton Transfer Fluorophores as Stimuli-Sensitive Dual-State Fluorophores. (2025). ResearchGate. Retrieved from [Link]

-

(PDF) The Path to New Halogenated Quinolines With Enhanced Activities Against Staphylococcus epidermidis. (2018). ResearchGate. Retrieved from [Link]

-

Anticancer, antimicrobial activities of quinoline based hydrazone analogues: Synthesis, characterization and molecular docking. (n.d.). PubMed. Retrieved from [Link]

-

COMPARATIVE EVALUATION OF ANTIBACTERIAL, ANTIFUNGAL, AND ANTIOXIDANT ACTIVITIES OF NOVEL QUINOLINE DERIVATIVES. (n.d.). IJRETS. Retrieved from [Link]

-

A Novel Class of Functionalized Synthetic Fluoroquinolones with Dual Antiproliferative - Antimicrobial Capacities. (2021). PMC. Retrieved from [Link]

-

Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing Pathogenic Microbes. (2023). MDPI. Retrieved from [Link]

-

Recent update on antibacterial and antifungal activity of quinoline scaffolds. (2020). PubMed. Retrieved from [Link]

-

Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. (2019). MDPI. Retrieved from [Link]

-

Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. (2019). PMC. Retrieved from [Link]

-

Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. (2025). PMC. Retrieved from [Link]

-

Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential. (2020). ScienceDirect. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Quinoline–sulfonamides as a multi-targeting neurotherapeutic for cognitive decline: in vitro , in silico studies and ADME evaluation of monoamine oxid ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05501A [pubs.rsc.org]

- 3. Intracerebral microdialysis neurotoxicity studies of quinoline and isoquinoline derivatives related to MPTP/MPP+ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quinolinyl Nitrone RP19 Induces Neuroprotection after Transient Brain Ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biologically active quinoline and quinazoline alkaloids part I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The neurotoxicity of the halogenated hydroxyquinolines. A commentary - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. walshmedicalmedia.com [walshmedicalmedia.com]

- 10. researchgate.net [researchgate.net]

- 11. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Evaluating Quinolines: Molecular Dynamics Approach to Assess Their Potential as Acetylcholinesterase Inhibitors for Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Idiosyncratic quinoline central nervous system toxicity: Historical insights into the chronic neurological sequelae of mefloquine - PMC [pmc.ncbi.nlm.nih.gov]

8-Bromo-5-fluoro-6-methoxyquinoline: A Privileged Scaffold for Next-Generation Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The quinoline nucleus stands as a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurring presence in a multitude of clinically successful drugs.[1][2] Its versatile synthetic accessibility and capacity for broad biological activity make it an enduring scaffold for therapeutic innovation.[3][4][5] This guide introduces a specifically functionalized quinoline core, 8-bromo-5-fluoro-6-methoxyquinoline , poised for significant impact in modern drug discovery. We will dissect the strategic rationale behind its unique substitution pattern, detailing how the synergistic interplay of its bromine, fluorine, and methoxy moieties can be leveraged to overcome prevalent challenges in drug development, including metabolic instability, target selectivity, and pharmacokinetic optimization. This document serves as a technical primer and a strategic roadmap for harnessing the potential of this promising scaffold.

The Quinoline Core: A Foundation of Therapeutic Success

The quinoline scaffold, a fusion of a benzene and a pyridine ring, is a structural motif found in a wide array of pharmacologically active compounds.[6] Its rigid, planar structure provides a well-defined framework for the spatial orientation of functional groups, facilitating precise interactions with biological targets. The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor and can be protonated, influencing the molecule's solubility and interaction with physiological environments.

Historically, quinoline-based compounds have been pivotal in the fight against infectious diseases, with quinine and chloroquine being prominent examples of antimalarial drugs.[6] In contemporary drug discovery, the quinoline scaffold has demonstrated remarkable versatility, with derivatives showing efficacy as anticancer, antibacterial, anti-inflammatory, and antiviral agents.[5][7][8] This broad spectrum of activity underscores the "druggability" of the quinoline core, making it a fertile ground for the development of novel therapeutics.[1][2]

Strategic Functionalization: The Power of Bromine, Fluorine, and Methoxy Substituents

The therapeutic potential of a scaffold is profoundly influenced by its substitution pattern. The this compound core has been strategically designed to incorporate three key functional groups, each contributing unique and advantageous properties.

The Role of Bromine: A Versatile Handle and Bioactive Contributor

The bromine atom at the 8-position serves a dual purpose. Firstly, it is an excellent synthetic handle for further molecular elaboration. The carbon-bromine bond is amenable to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions.[9] This allows for the facile introduction of a diverse range of substituents at this position, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

Secondly, bromine itself can contribute to the biological activity of a molecule. Brominated compounds have been utilized in pharmaceuticals for their sedative, antiseptic, and anticancer properties.[10][11] The presence of bromine can enhance lipophilicity, potentially improving membrane permeability and bioavailability.[12] Furthermore, the bromine atom can form halogen bonds, a type of non-covalent interaction that can contribute to the binding affinity of a ligand to its target protein.

Fluorine: Enhancing Metabolic Stability and Binding Affinity

The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry.[13][14] The fluorine atom at the 5-position of the quinoline ring offers several distinct advantages:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes.[15] This can block sites of metabolism, leading to increased metabolic stability, a longer half-life, and improved oral bioavailability.[16]

-

Modulation of Physicochemical Properties: Fluorine's high electronegativity can alter the acidity or basicity of nearby functional groups, influencing the pKa of the molecule.[15] This can be crucial for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

-

Enhanced Binding Affinity: Fluorine can participate in favorable interactions with protein targets, including hydrogen bonds and dipole-dipole interactions.[17] By strategically placing fluorine, it is possible to enhance the binding affinity and selectivity of a compound for its intended target.[13][16]

The Methoxy Group: A Modulator of Bioactivity and Solubility

The methoxy group at the 6-position is a common feature in many natural products and approved drugs.[18] Its presence can significantly influence a molecule's biological and physicochemical properties:

-

Electronic Effects: The methoxy group is an electron-donating group through resonance, which can modulate the electron density of the quinoline ring system and influence its reactivity and binding affinity with biological targets.[19][20]

-

Improved Solubility and Permeability: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, which can improve a compound's solubility in aqueous environments.[21] The methyl group can also contribute to a favorable lipophilicity profile.

-

Conformational Control: The methoxy group can exert steric effects that influence the preferred conformation of the molecule, which can be critical for optimal binding to a target.[19]

Proposed Synthetic Pathways

The synthesis of the this compound scaffold can be approached through established synthetic methodologies for quinoline derivatives. A plausible retrosynthetic analysis suggests a multi-step synthesis starting from commercially available precursors.

Caption: Proposed retrosynthetic analysis for the this compound scaffold.

A potential forward synthesis could involve the following key steps:

-

Functionalization of a Precursor Aniline: Starting with a suitable aniline derivative, sequential or one-pot reactions can be employed to introduce the bromine, fluorine, and methoxy groups onto the benzene ring.

-

Skraup-Doebner-von Miller Reaction or Similar Cyclization: The functionalized aniline can then be subjected to a classic quinoline synthesis, such as the Skraup-Doebner-von Miller reaction with glycerol or an α,β-unsaturated aldehyde/ketone in the presence of an acid and an oxidizing agent.

-

Purification and Characterization: The final product would be purified using standard techniques like column chromatography and fully characterized by NMR, mass spectrometry, and elemental analysis.

Potential Therapeutic Applications and Target Classes

The unique combination of functional groups on the this compound scaffold suggests its potential utility across a range of therapeutic areas and target classes.

Oncology

The quinoline scaffold is well-represented in anticancer drug discovery, with numerous derivatives reported to inhibit key targets in cancer progression.[1][2][5]

-

Kinase Inhibitors: Many kinase inhibitors feature a heterocyclic core that interacts with the ATP-binding pocket of the enzyme. The this compound scaffold could serve as a foundation for the development of inhibitors of receptor tyrosine kinases (e.g., EGFR, VEGFR) or intracellular kinases (e.g., Abl, Src). The bromine at the 8-position provides a vector for introducing side chains that can target the solvent-exposed region of the kinase domain, enhancing selectivity and potency.

-

Topoisomerase Inhibitors: Quinolines are also known to intercalate with DNA and inhibit topoisomerase enzymes, which are crucial for DNA replication and repair in cancer cells.[5] The planar nature of the quinoline ring is well-suited for this mechanism of action.

Infectious Diseases

Building on the historical success of quinolines as anti-infective agents, the this compound scaffold holds promise for the development of novel antibacterial and antiviral drugs.

-

Antibacterial Agents: Fluoroquinolones are a major class of antibiotics that inhibit bacterial DNA gyrase and topoisomerase IV. The fluorine atom at the 5-position of the proposed scaffold could mimic the critical fluorine at the 6-position of many fluoroquinolones, which is known to be important for their antibacterial activity.[16]

-

Antiviral Agents: Substituted quinolines have been investigated for their activity against a range of viruses, including influenza and HIV.[22] The scaffold can be decorated with various functional groups to inhibit viral entry, replication, or assembly.

Experimental Protocols: A Starting Point for Investigation

To facilitate the exploration of the this compound scaffold, we provide a hypothetical, yet representative, experimental protocol for its derivatization and a common biological assay.

Protocol: Suzuki-Miyaura Cross-Coupling for Library Synthesis

This protocol describes a general method for diversifying the scaffold at the 8-position.

Caption: A typical workflow for the Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Methodology:

-

Reaction Setup: In a dry reaction vessel, combine this compound (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as K₂CO₃ (2.0 eq).

-

Solvent Addition: Add a suitable solvent system, for example, a mixture of dioxane and water (4:1).

-

Inert Atmosphere: Purge the vessel with an inert gas (e.g., argon or nitrogen) and maintain a positive pressure.

-

Heating: Heat the reaction mixture to 80-100 °C with stirring.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Hypothetical Antiproliferative Activity

The following table presents hypothetical IC₅₀ values for a series of derivatives, illustrating a potential structure-activity relationship.

| Compound | R Group at 8-position | HeLa IC₅₀ (µM) | A549 IC₅₀ (µM) |

| Scaffold | -Br | > 50 | > 50 |

| 1a | -Phenyl | 15.2 | 22.8 |

| 1b | 4-Fluorophenyl | 8.7 | 11.4 |

| 1c | 4-Methoxyphenyl | 12.5 | 18.9 |

| 1d | 3-Aminophenyl | 5.1 | 7.3 |

| 1e | 2-Pyridyl | 9.8 | 13.1 |

This hypothetical data suggests that derivatization at the 8-position is crucial for antiproliferative activity and that substituents capable of forming hydrogen bonds (e.g., the amino group in 1d ) may enhance potency.

Conclusion and Future Directions

The this compound scaffold represents a highly promising starting point for the development of novel therapeutics. The strategic combination of a versatile synthetic handle (bromine), a metabolic stabilizer and binding enhancer (fluorine), and a modulator of physicochemical properties (methoxy group) on a proven privileged core provides a rich platform for medicinal chemistry exploration. Future research should focus on the efficient synthesis of the core and the generation of diverse libraries of derivatives for screening against a wide range of biological targets. In-depth studies of the structure-activity relationships, guided by computational modeling, will be crucial for optimizing the potency, selectivity, and pharmacokinetic properties of lead compounds derived from this exciting scaffold.

References

- Vertex AI Search. (n.d.). Fluorine in drug discovery: Role, design and case studies. Retrieved January 20, 2026.

- PubMed Central. (2023, April 13). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Retrieved January 20, 2026.

- PubMed. (2017, April 20). An overview of quinoline as a privileged scaffold in cancer drug discovery. Retrieved January 20, 2026.

- Tethys Chemical. (2024, December 10). The Role of Bromine in Modern Pharmaceuticals. Retrieved January 20, 2026.

- Ingenta Connect. (2021, October 1). Quinoline: An Attractive Scaffold in Drug Design. Retrieved January 20, 2026.

- Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry. Retrieved January 20, 2026.

- Bentham Science Publishers. (2021, October 1). Quinoline: An Attractive Scaffold in Drug Design. Retrieved January 20, 2026.

- Bentham Science. (n.d.). Roles of Fluorine in Drug Design and Drug Action. Retrieved January 20, 2026.

- Taylor & Francis Online. (n.d.). An overview of quinoline as a privileged scaffold in cancer drug discovery. Retrieved January 20, 2026.

- SpringerLink. (n.d.). Review on recent development of quinoline for anticancer activities. Retrieved January 20, 2026.

- Chemistry World. (2025, February 10).

- ResearchGate. (n.d.). The role of the methoxy group in approved drugs | Request PDF. Retrieved January 20, 2026.

- PMC - NIH. (n.d.). Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines. Retrieved January 20, 2026.

- BSEF. (n.d.). Pharmaceuticals. Retrieved January 20, 2026.

- IGI Global. (2026, January 3). Methoxy group: Significance and symbolism. Retrieved January 20, 2026.

- PubMed. (n.d.).

- AZoM. (2025, February 5). What Is Bromine Used For?. Retrieved January 20, 2026.

- Wikipedia. (n.d.). Bromine. Retrieved January 20, 2026.

- PubMed. (2025, April 1). Synthesis and biological evaluation of substituted quinolines containing piperazine moieties against Influenza A virus. Retrieved January 20, 2026.

- PubMed. (2024, July 5). The role of the methoxy group in approved drugs. Retrieved January 20, 2026.

- ResearchGate. (2025, August 8). (PDF)

- Medicine LibreTexts. (2019, June 2). Bromine. Retrieved January 20, 2026.

- Biointerface Research in Applied Chemistry. (2022, September 17). Annotated Review on Various Biological Activities of Quinoline Molecule. Retrieved January 20, 2026.

- Benchchem. (2025). The Methoxy Group: A Structural and Functional Analysis for Drug Discovery. Retrieved January 20, 2026.

- ChemBK. (2024, April 9). 8-Bromo-5,6-difluoro-2-methyl-quinoline. Retrieved January 20, 2026.

- Wikipedia. (n.d.). Methoxy group. Retrieved January 20, 2026.

- Benchchem. (n.d.). Application of 8-bromo-6-methylquinolin-2(1H)-one in Medicinal Chemistry: An Overview of a Promising Scaffold. Retrieved January 20, 2026.

- MySkinRecipes. (n.d.). This compound. Retrieved January 20, 2026.

- PMC. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Retrieved January 20, 2026.

- ResearchGate. (n.d.). Preparation of brominated tetrahydroquinolines (2 and 3) and quinolines (5 and 6). Retrieved January 20, 2026.

- ResearchGate. (n.d.). (PDF) A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. Retrieved January 20, 2026.

- MDPI. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Retrieved January 20, 2026.

- ResearchGate. (2014, December 31). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. Retrieved January 20, 2026.

- PubChem. (2026, January 3). 8-Bromo-6-(fluoromethyl)-3-methoxy-quinoline. Retrieved January 20, 2026.

- ACG Publications. (2016, September 12). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Retrieved January 20, 2026.

- Benchchem. (n.d.). Structure-Activity Relationship of 6,8-Difluoro-2-Methylquinoline Analogs: A Comparative Guide for Drug Development Professional. Retrieved January 20, 2026.

- PMC - NIH. (2025, May 6). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Retrieved January 20, 2026.

- Google Patents. (n.d.).

- ResearchGate. (n.d.). Novel Antimicrobial 8-Hydroxyquinoline-Based Agents: Current Development, Structure–Activity Relationships, and Perspectives | Request PDF. Retrieved January 20, 2026.

- PMC - PubMed Central. (n.d.). 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. Retrieved January 20, 2026.

- Benchchem. (n.d.). Application Notes and Protocols for 8-bromo-6-methylquinolin-2(1H)

Sources

- 1. An overview of quinoline as a privileged scaffold in cancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Quinoline: An Attractive Scaffold in Drug Design: Ingenta Connect [ingentaconnect.com]

- 4. benthamdirect.com [benthamdirect.com]

- 5. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 6. biointerfaceresearch.com [biointerfaceresearch.com]

- 7. Synthesis and biological activities of new substituted thiazoline-quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. The Role of Bromine in Modern Pharmaceuticals : Tethys Chemical [tethyschemical.com]

- 11. azom.com [azom.com]

- 12. Pharmaceuticals - BSEF [bsef.com]

- 13. pharmacyjournal.org [pharmacyjournal.org]

- 14. Putting the F in pharma | Feature | Chemistry World [chemistryworld.com]

- 15. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 16. tandfonline.com [tandfonline.com]

- 17. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]

- 18. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Methoxy group - Wikipedia [en.wikipedia.org]

- 21. Methoxy group: Significance and symbolism [wisdomlib.org]

- 22. Synthesis and biological evaluation of substituted quinolines containing piperazine moieties against Influenza A virus - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enduring Legacy of the Quinoline Core: A Synthetic Chemist's Guide to its Discovery and Elaboration

A Senior Application Scientist's Perspective on the Cornerstone Syntheses and Modern Innovations

Introduction: The Quinoline Scaffold - A Privileged Structure in Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, stands as one of the most significant heterocyclic scaffolds in medicinal chemistry and materials science.[1][2] First isolated from coal tar in 1834, its derivatives are found in numerous natural products, most notably the anti-malarial alkaloid quinine.[3] This privileged structure's unique electronic and steric properties allow it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory effects.[4][5][6][7] The versatility of the quinoline core, which allows for functionalization at multiple positions, has driven over a century of synthetic innovation, aimed at accessing novel analogues with enhanced potency and specificity.[1] This guide provides an in-depth exploration of the classical named reactions that form the bedrock of quinoline synthesis, offering insights into their historical context, mechanistic underpinnings, and practical considerations. We will also touch upon the evolution of these methods into the modern era, including the drive towards more efficient and asymmetric approaches.

The Classical Era: Foundational Syntheses of the Quinoline Nucleus

The late 19th century was a golden age for synthetic organic chemistry, witnessing the discovery of several seminal methods for constructing the quinoline core, many of which are still in use today.[8][9] These reactions, often harsh by modern standards, were revolutionary for their time and provided the first reliable access to a wide range of substituted quinolines.

The Skraup Synthesis (1880): A Reaction Born of Vigor

Discovered by the Czech chemist Zdenko Hans Skraup in 1880, this is one of the oldest and most direct methods for the synthesis of quinoline itself.[10][11] The archetypal reaction involves the heating of an aniline with glycerol, sulfuric acid, and an oxidizing agent, typically nitrobenzene.[11]

Causality in Experimental Choices: The Skraup synthesis is a powerful, albeit often aggressive, method. The choice of concentrated sulfuric acid serves a dual purpose: it acts as a dehydrating agent to convert glycerol into the key intermediate, acrolein, and as a catalyst for the subsequent cyclization.[3][12] The oxidizing agent, often nitrobenzene corresponding to the aniline used, is crucial for the final aromatization step to form the quinoline ring. The reaction is notoriously exothermic, and the inclusion of a moderator like ferrous sulfate is a classic control measure to prevent polymerization and ensure a manageable reaction rate.[11]

Reaction Mechanism: The mechanism proceeds through several key stages:

-

Dehydration: Glycerol is dehydrated by sulfuric acid to form acrolein, an α,β-unsaturated aldehyde.[3]

-

Michael Addition: The aniline undergoes a conjugate (Michael) addition to the acrolein.

-

Cyclization: The resulting intermediate undergoes an acid-catalyzed cyclization.

-

Dehydration and Oxidation: A subsequent dehydration and oxidation (aromatization) yields the final quinoline product.

Caption: The Skraup Synthesis Workflow.

Protocol Example: Synthesis of Quinoline

-

In a fume hood, cautiously add concentrated sulfuric acid to a mixture of aniline, nitrobenzene, and glycerol in a large flask equipped with a reflux condenser.

-

Add ferrous sulfate heptahydrate as a moderator.

-

Heat the mixture gently. Once the reaction commences (indicated by vigorous boiling), remove the heat source immediately.

-

After the initial vigorous reaction subsides, heat the mixture to reflux for several hours.

-

Cool the mixture and dilute with water.

-

Remove unreacted nitrobenzene by steam distillation.

-

Make the solution alkaline with sodium hydroxide to liberate the quinoline.

-

Isolate the quinoline by steam distillation, followed by extraction and purification.

The Doebner-von Miller Reaction (1881): A Versatile Modification

Shortly after Skraup's discovery, Oscar Doebner and Wilhelm von Miller reported a more versatile modification that allows for the synthesis of substituted quinolines.[13][14] This reaction utilizes α,β-unsaturated aldehydes or ketones, which can be pre-formed or generated in situ from the condensation of two carbonyl compounds.[13]

Causality in Experimental Choices: The key innovation of the Doebner-von Miller reaction is the replacement of glycerol with α,β-unsaturated carbonyl compounds.[15] This allows for the introduction of substituents on the pyridine ring of the quinoline nucleus.[16] The reaction is typically catalyzed by strong Brønsted or Lewis acids.[13] The mechanism is thought to be similar to the Skraup synthesis, involving a Michael addition followed by cyclization and oxidation. A key point of debate in the mechanism is the potential for a fragmentation-recombination pathway, which has been supported by isotope scrambling experiments.[13]

Reaction Mechanism: The generally accepted mechanism mirrors the Skraup synthesis, but starts with an α,β-unsaturated carbonyl compound instead of generating acrolein in situ.

Caption: The Doebner-von Miller Reaction Pathway.

Table 1: Comparison of Skraup and Doebner-von Miller Syntheses

| Feature | Skraup Synthesis | Doebner-von Miller Reaction |

| Carbon Source | Glycerol (forms acrolein in situ) | α,β-Unsaturated aldehydes or ketones |

| Product | Primarily unsubstituted quinoline | Substituted quinolines |

| Key Advantage | Direct synthesis of the parent quinoline | Versatility in introducing substituents |

| Key Challenge | Highly exothermic and potentially violent | Control of regioselectivity with unsymmetrical ketones |

The Friedländer Synthesis (1882): A Convergent Condensation

Discovered by Paul Friedländer in 1882, this method offers a more convergent approach to quinoline synthesis.[17][18] It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.[9][18]

Causality in Experimental Choices: The Friedländer synthesis is mechanistically distinct from the Skraup and Doebner-von Miller reactions. It proceeds via an initial aldol-type condensation or Schiff base formation, followed by an intramolecular cyclodehydration.[17] The choice of an acid or base catalyst depends on the specific substrates.[18] A significant advantage of this method is the unambiguous regiochemical outcome, as the substitution pattern is predetermined by the starting materials. However, a major limitation has historically been the limited availability of the required 2-aminoaryl carbonyl compounds.[19]

Reaction Mechanism: Two primary mechanistic pathways are proposed:

-

Aldol Pathway: An initial aldol condensation between the two carbonyl partners, followed by cyclization via imine formation and subsequent dehydration.

-

Schiff Base Pathway: Formation of a Schiff base between the aniline and the methylene carbonyl compound, followed by an intramolecular aldol-type cyclization and dehydration.

Caption: Mechanistic Pathways of the Friedländer Synthesis.

The Combes Synthesis (1888): A Diketone-Based Approach

The Combes synthesis, reported by Alphonse Combes in 1888, involves the acid-catalyzed reaction of an aniline with a β-diketone.[20][21]

Causality in Experimental Choices: This method is valuable for the preparation of 2,4-disubstituted quinolines.[3] The reaction proceeds by first forming an enamine intermediate from the aniline and one of the diketone's carbonyl groups.[22] The subsequent cyclization is the rate-determining step and requires a strong acid catalyst, such as concentrated sulfuric acid or polyphosphoric acid (PPA), to promote the electrophilic attack on the aniline ring.[20][22] The regioselectivity can be influenced by the steric and electronic properties of both the aniline and the β-diketone.[20]

Protocol Example: Synthesis of 2,4-Dimethylquinoline

-

Mix aniline and acetylacetone (a β-diketone).

-

Slowly add the mixture to concentrated sulfuric acid, keeping the temperature controlled.

-

Heat the reaction mixture for a short period.

-

Pour the mixture onto ice and basify with a strong base (e.g., NaOH).

-

Extract the product with an organic solvent.

-

Purify the 2,4-dimethylquinoline by distillation or chromatography.

The Conrad-Limpach-Knorr Synthesis (1887): Accessing Hydroxyquinolines

This synthesis, developed by Max Conrad, Leonhard Limpach, and Ludwig Knorr, provides a route to 4-hydroxyquinolines (4-quinolones) and 2-hydroxyquinolines (2-quinolones).[23][24][25] The outcome is dictated by the reaction conditions. It involves the reaction of an aniline with a β-ketoester.

Causality in Experimental Choices: The regiochemical outcome of this synthesis is a classic example of kinetic versus thermodynamic control.

-

Conrad-Limpach (Kinetic Control): At lower temperatures, the more nucleophilic aniline nitrogen attacks the more electrophilic ketone carbonyl of the β-ketoester. Subsequent thermal cyclization (often at high temperatures, ~250 °C) yields the 4-hydroxyquinoline.[23][26]

-

Knorr (Thermodynamic Control): At higher initial reaction temperatures, the aniline attacks the less reactive ester carbonyl, forming a more stable β-ketoanilide intermediate. Acid-catalyzed cyclization then furnishes the 2-hydroxyquinoline.[23]

Table 2: Regiocontrol in the Conrad-Limpach-Knorr Synthesis

| Condition | Initial Reaction Site | Intermediate | Final Product |

| Low Temp (Kinetic) | Ketone Carbonyl | β-Arylaminocrotonate | 4-Hydroxyquinoline |

| High Temp (Thermodynamic) | Ester Carbonyl | β-Ketoanilide | 2-Hydroxyquinoline |

Modern Era: Advancing Efficiency, Sustainability, and Asymmetry

While the classical methods are foundational, modern synthetic chemistry has focused on overcoming their limitations, such as harsh conditions, low yields, and lack of stereocontrol.[5][27]

Key Advancements:

-

Catalysis: The development of novel catalysts, including Lewis acids, Brønsted acids, and transition metal complexes, has enabled many of these classical reactions to proceed under milder conditions with improved yields and selectivity.[28][29]

-

Green Chemistry: There is a significant push towards more environmentally benign syntheses, utilizing methods like microwave irradiation, ultrasound, solvent-free reactions, and reusable catalysts to reduce waste and energy consumption.[30][31]

-

Multicomponent Reactions (MCRs): Reactions like the Povarov reaction (a formal [4+2] cycloaddition) allow for the rapid assembly of complex quinolines from three or more starting materials in a single pot, enhancing synthetic efficiency.[28]

-

Asymmetric Synthesis: Given the importance of chirality in drug action, the development of asymmetric methods for quinoline synthesis is a major contemporary goal. This is often achieved using chiral catalysts, such as chiral Ti(IV) complexes in Diels-Alder reactions, to produce enantiomerically enriched quinoline derivatives.[32][33][34]

Conclusion: A Continuously Evolving Field

The synthesis of substituted quinolines has a rich history, evolving from forceful, high-temperature reactions to sophisticated, catalyst-controlled transformations. The classical named reactions—Skraup, Doebner-von Miller, Friedländer, Combes, and Conrad-Limpach-Knorr—remain fundamental to the field, providing the intellectual and practical framework upon which modern methods are built. For today's researchers and drug development professionals, a deep understanding of these foundational syntheses is indispensable. It informs not only the retrosynthetic analysis of complex targets but also the rational design of novel, more efficient, and stereoselective routes to the next generation of quinoline-based therapeutics and advanced materials. The enduring relevance of these century-old reactions is a testament to their power and versatility, and their continued evolution ensures that the quinoline core will remain a central focus of synthetic innovation for the foreseeable future.

References

- From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry.

- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.

- Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. PMC - PubMed Central.

- Green Synthesis of Quinoline and Its Derivatives. International Journal of Pharmaceutical Sciences.

-

Friedländer synthesis. Wikipedia. Available at: [Link]

-

Combes quinoline synthesis. Wikipedia. Available at: [Link]

-

Doebner–Miller reaction. Wikipedia. Available at: [Link]

-

Synthesis and Applications of Asymmetric Catalysis Using Chiral Ligands Containing Quinoline Motifs. ResearchGate. Available at: [Link]

-

Recent Progress in the Synthesis of Quinolines. PubMed. Available at: [Link]

-

Skraup's Synthesis. Vive Chemistry - WordPress.com. Available at: [Link]

-

Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Publishing. Available at: [Link]

-

The Friedländer Synthesis of Quinolines. Semantic Scholar. Available at: [Link]

-

Quinoline‐derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review. ResearchGate. Available at: [Link]

-

The Friedländer Synthesis of Quinolines. Organic Reactions. Available at: [Link]

-

Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Publishing. Available at: [Link]

-

Application of Quinoline Ring in Structural Modification of Natural Products. PMC - NIH. Available at: [Link]

-

Advanced Quinoline Synthesis Techniques: From Classic to Modern MCRs. NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]

-

Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. MDPI. Available at: [Link]

-

synthesis of quinoline derivatives and its applications. Slideshare. Available at: [Link]

-

Synthesis of quinolines. Organic Chemistry Portal. Available at: [Link]

-

Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues. RSC Publishing. Available at: [Link]

-

Skraup reaction. Wikipedia. Available at: [Link]

-

Doebner-Miller reaction and applications. Slideshare. Available at: [Link]

-

The Skraup Synthesis of Quinolines. Organic Reactions. Available at: [Link]

-

Conrad–Limpach synthesis. Wikipedia. Available at: [Link]

-

On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. ResearchGate. Available at: [Link]

-

The Friedl??nder Synthesis of Quinolines. ResearchGate. Available at: [Link]

- Doebner-von Miller Synthesis. Unknown Source.

-

Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central. Available at: [Link]

-

Recent Advances in Metal-Free Quinoline Synthesis. MDPI. Available at: [Link]

-

Traditional and Modern Approaches to the Synthesis of Quinoline Systems by the Skraup and Doebner—Miller Methods. ResearchGate. Available at: [Link]

-

Recent advances in the synthesis of quinolines: a review. RSC Publishing. Available at: [Link]

-

On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. ACS Publications. Available at: [Link]

- Combes Quinoline Synthesis. Unknown Source.

-

Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction. Scribd. Available at: [Link]

-

Quinoline Synthesis: Conrad-Limpach-Knorr. Química Organica.org. Available at: [Link]

-

First asymmetric synthesis of quinoline derivatives by inverse electron demand (IED) Diels-Alder reaction using chiral Ti(IV) complex. PubMed. Available at: [Link]

-

Conrad-Limpach Synthesis. SynArchive. Available at: [Link]

Sources

- 1. Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. iipseries.org [iipseries.org]

- 4. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 5. Recent Progress in the Synthesis of Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 7. Application of Quinoline Ring in Structural Modification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 8. semanticscholar.org [semanticscholar.org]

- 9. organicreactions.org [organicreactions.org]

- 10. vivechemistry.wordpress.com [vivechemistry.wordpress.com]

- 11. Skraup reaction - Wikipedia [en.wikipedia.org]

- 12. pubs.rsc.org [pubs.rsc.org]

- 13. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 14. Doebner-Miller reaction and applications | PPTX [slideshare.net]

- 15. Doebner-von Miller Synthesis (Chapter 20) - Name Reactions in Organic Synthesis [cambridge.org]

- 16. organicreactions.org [organicreactions.org]

- 17. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 18. alfa-chemistry.com [alfa-chemistry.com]

- 19. researchgate.net [researchgate.net]

- 20. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]

- 21. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [cambridge.org]

- 22. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]

- 23. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]

- 24. scribd.com [scribd.com]

- 25. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]

- 26. synarchive.com [synarchive.com]

- 27. mdpi.com [mdpi.com]

- 28. nbinno.com [nbinno.com]

- 29. Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies [mdpi.com]

- 30. ijpsjournal.com [ijpsjournal.com]

- 31. Recent advances in the synthesis of quinolines: a review - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 32. researchgate.net [researchgate.net]

- 33. thieme-connect.com [thieme-connect.com]

- 34. First asymmetric synthesis of quinoline derivatives by inverse electron demand (IED) Diels-Alder reaction using chiral Ti(IV) complex - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Prediction of 8-Bromo-5-fluoro-6-methoxyquinoline Bioactivity: A Technical Guide for Drug Discovery Professionals

Introduction: The Imperative for Predictive Bioactivity Profiling in Modern Drug Discovery